molecular formula C8H13N3O2 B11910072 5-(2-(dimethylamino)ethoxy)pyridazin-3(2H)-one CAS No. 1346697-97-9

5-(2-(dimethylamino)ethoxy)pyridazin-3(2H)-one

Cat. No.: B11910072
CAS No.: 1346697-97-9
M. Wt: 183.21 g/mol
InChI Key: DDOWTZKGEINHFZ-UHFFFAOYSA-N
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Description

5-(2-(dimethylamino)ethoxy)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(dimethylamino)ethoxy)pyridazin-3(2H)-one typically involves the reaction of hydrazines with 2-diethoxyphosphoryl-4-oxoalkanoates. The intermediate 4-diethoxyphosphoryl-4,5-dihydropyridazin-3(2H)-ones obtained in this way are then used in a Horner-Wadsworth-Emmons olefination of aldehydes to give a variety of disubstituted pyridazin-3(2H)-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(2-(dimethylamino)ethoxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as m-CPBA (meta-chloroperoxybenzoic acid).

    Reduction: Common reducing agents like sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at 0°C.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Various nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced pyridazinone derivatives.

    Substitution: Formation of substituted pyridazinone derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-(dimethylamino)ethoxy)pyridazin-3(2H)-one stands out due to its unique combination of a dimethylamino group and an ethoxy group attached to the pyridazinone core. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

CAS No.

1346697-97-9

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

4-[2-(dimethylamino)ethoxy]-1H-pyridazin-6-one

InChI

InChI=1S/C8H13N3O2/c1-11(2)3-4-13-7-5-8(12)10-9-6-7/h5-6H,3-4H2,1-2H3,(H,10,12)

InChI Key

DDOWTZKGEINHFZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC(=O)NN=C1

Origin of Product

United States

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